molecular formula C13H8BrN B3042339 4'-bromo-[1,1'-Biphenyl]-4-carbonitrile CAS No. 57774-35-3

4'-bromo-[1,1'-Biphenyl]-4-carbonitrile

Cat. No. B3042339
CAS RN: 57774-35-3
M. Wt: 258.11 g/mol
InChI Key: BHVHKOVPWZKVCC-UHFFFAOYSA-N
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Patent
US06306892B1

Procedure details

As described in Example 1(a) for the preparation of 3-biphenyl-4-yl-furan, 4-bromobenzonitrile (9.42 g, 51.8 mmol) and 4-bromophenylboric acid (5.20 g, 25.9 mmol) were coupled in EtOH to afford 4.50 g (67%) of 4′-bromo-biphenyl-4-carbonitrile as a grey powder, mp 147-8° C. (lit 153-5° C.; McNamara, J.; Gleason, W. B. J. Org Chem. 1976, 41, 1071). The material had an NMR spectrum that matched literature (see Amatore, C.; Juland, A.; Negri, S. J. Organomet. Chem. 1990, 390, 389-398) and was typically used without further purification.
Name
3-biphenyl-4-yl-furan
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.42 g
Type
reactant
Reaction Step One
Name
4-bromophenylboric acid
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(C2C=CC=CC=2)C=CC(C2C=COC=2)=CC=1.Br[C:19]1[CH:26]=[CH:25][C:22]([C:23]#[N:24])=[CH:21][CH:20]=1.[Br:27][C:28]1[CH:33]=[CH:32][C:31](OB(O)O)=[CH:30][CH:29]=1>CCO>[Br:27][C:28]1[CH:33]=[CH:32][C:31]([C:19]2[CH:26]=[CH:25][C:22]([C:23]#[N:24])=[CH:21][CH:20]=2)=[CH:30][CH:29]=1

Inputs

Step One
Name
3-biphenyl-4-yl-furan
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=C(C=C1)C1=COC=C1)C1=CC=CC=C1
Name
Quantity
9.42 g
Type
reactant
Smiles
BrC1=CC=C(C#N)C=C1
Name
4-bromophenylboric acid
Quantity
5.2 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)OB(O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1=CC=C(C=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.